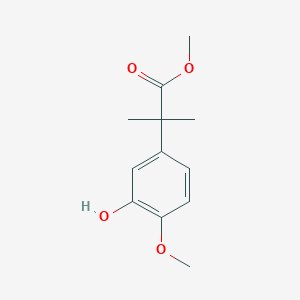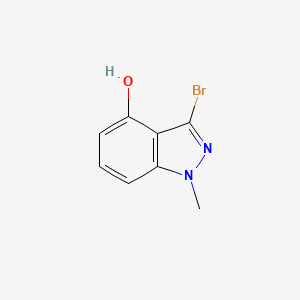
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of an appropriate precursor, such as 2-(2-(benzylamino)benzylidene)malonate, under the action of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is essential to ensure the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position and a carboxylate group at the 3-position.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound belongs to the pyrimidine class and has different substituents.
The uniqueness of this compound lies in its specific structure and the position of its functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-5-10-8(9)6-7-11(14)13-10/h3-5H,2,6-7H2,1H3,(H,13,14) |
Clave InChI |
ISAGBUZWQBCYFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCC(=O)NC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


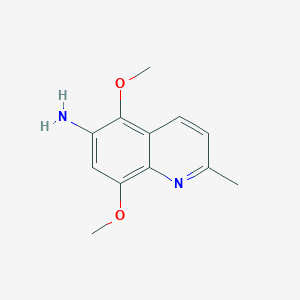
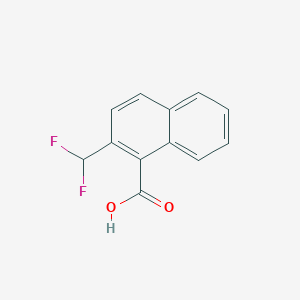



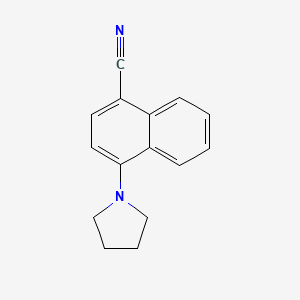

![6-Chloro-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11883582.png)



